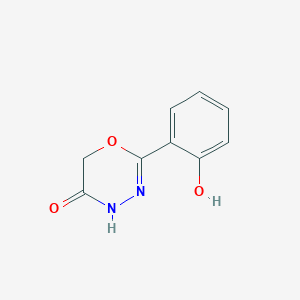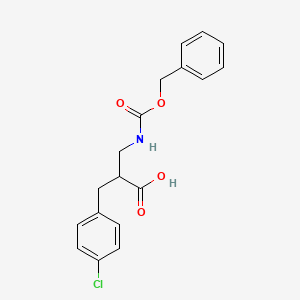![molecular formula C17H16N2O2S B2916694 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705495-87-9](/img/structure/B2916694.png)
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the thiazole ring and the subsequent coupling with the bicyclic octene structure. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Chemical Reactions Analysis
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Scientific Research Applications
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring but differs in its overall structure and specific applications.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug that features a thiazole ring and is used to treat fungal infections.
The uniqueness of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[32
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(19-13-2-1-3-14(19)7-6-13)12-4-8-15(9-5-12)21-17-18-10-11-22-17/h1-2,4-5,8-11,13-14H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJCQYHJMDQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)


![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)

![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)

![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2916629.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B2916630.png)



